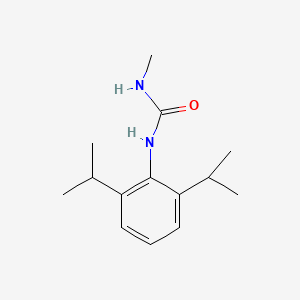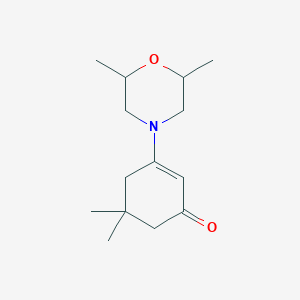![molecular formula C12H14FNO2 B6615607 ethyl 3-[(2-fluorophenyl)imino]butanoate CAS No. 1110717-82-2](/img/structure/B6615607.png)
ethyl 3-[(2-fluorophenyl)imino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-fluorophenyl)imino]butanoate is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ethyl 3-[(2-fluorophenyl)imino]butanoate involves the reaction of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure a consistent supply of the compound .
Análisis De Reacciones Químicas
Ethyl 3-[(2-fluorophenyl)imino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-fluorophenyl)imino]butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(2-fluorophenyl)imino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Ethyl 3-[(2-fluorophenyl)imino]butanoate can be compared with other similar compounds such as:
- Ethyl 3-[(2-chlorophenyl)imino]butanoate
- Ethyl 3-[(2-bromophenyl)imino]butanoate
- Ethyl 3-[(2-methylphenyl)imino]butanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can affect its electronic properties and interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 3-(2-fluorophenyl)iminobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVDMZLLKOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)




![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)




![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)


